Analytical Method Validation: Precision and Accuracy Benchmarks for Fexofenadine-d6 in Human Plasma
Fexofenadine-d6 enabled a validated LC-MS/MS method for fexofenadine quantification in human plasma with intra- and inter-run precision within 4.3% CV and accuracy within 8.0% across a linear range of 1–500 ng/mL [1]. This performance was achieved using protein precipitation with acetonitrile containing the internal standard, followed by filtration in a 96-well format [1]. The method's total run time was 2 minutes [1].
Accuracy ≤8.0%
| Evidence Dimension | Analytical precision and accuracy |
|---|---|
| Target Compound Data | Precision (intra- and inter-run) within 4.3% CV; Accuracy within 8.0% |
| Comparator Or Baseline | FDA Bioanalytical Method Validation Guidance acceptance criteria: Precision ≤15% CV (≤20% at LLOQ), Accuracy within ±15% (±20% at LLOQ) |
| Quantified Difference | Precision exceeds FDA requirements by a factor of >3 (4.3% vs. 15% threshold); Accuracy is within the ±15% acceptance range. |
| Conditions | Human plasma; protein precipitation with acetonitrile; 96-well filter plates; Phenomenex Gemini C18 column (50 × 2.0 mm, 5 μm); mobile phase: 0.1% formic acid, 5 mM ammonium acetate in water:methanol (35:65, v/v); flow rate: 0.2 mL/min; total run time: 2 min; calibration range: 1–500 ng/mL. |
Why This Matters
This establishes Fexofenadine-d6 as a high-performance internal standard in a validated method that exceeds regulatory benchmarks, reducing the risk of method failure during audit or submission.
- [1] Validation and application of a liquid chromatography–tandem mass spectrometric method for quantification of the drug transport probe fexofenadine in human plasma using 96-well filter plates. Journal of Chromatography B, 2010, 878, 497-501. View Source
